molecular formula C22H25N3O3S2 B11336561 N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11336561
M. Wt: 443.6 g/mol
InChI Key: SNFINVYACWXSQQ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 3-methylbutylamine, phenylsulfonyl chloride, and imidazole derivatives. The synthesis could involve:

    Formation of the imidazole ring: This step might involve cyclization reactions using appropriate precursors.

    Sulfonylation: Introduction of the phenylsulfonyl group using phenylsulfonyl chloride under basic conditions.

    Thioether formation: Coupling of the imidazole derivative with a thiol compound.

    Amidation: Reaction of the resulting intermediate with 3-methylbutylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring.

    Sulfonyl compounds: Compounds with the sulfonyl functional group.

    Acetamides: Compounds with the acetamide functional group.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C22H25N3O3S2/c1-16(2)13-14-23-19(26)15-29-21-22(30(27,28)18-11-7-4-8-12-18)25-20(24-21)17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SNFINVYACWXSQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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